5-(bromomethyl)-1-methyl-1H-pyrazole
Overview
Description
5-(Bromomethyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by a bromomethyl group attached to the fifth carbon and a methyl group attached to the first nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole typically involves the bromomethylation of 1-methyl-1H-pyrazole. One common method includes the reaction of 1-methyl-1H-pyrazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This method is advantageous as it minimizes the generation of highly toxic byproducts .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(azidomethyl)-1-methyl-1H-pyrazole, while oxidation with potassium permanganate produces this compound-3-carboxylic acid.
Scientific Research Applications
5-(Bromomethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1-methyl-1H-pyrazole involves its interaction with biological targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition in medicinal chemistry or receptor binding in biological studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1-methyl-1H-pyrazole
- 5-(Iodomethyl)-1-methyl-1H-pyrazole
- 1-Methyl-1H-pyrazole-5-carboxaldehyde
Uniqueness
5-(Bromomethyl)-1-methyl-1H-pyrazole is unique due to its bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, its specific reactivity profile makes it suitable for targeted applications in medicinal chemistry and biological studies.
Properties
IUPAC Name |
5-(bromomethyl)-1-methylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLMVZUBDGLVNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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